molecular formula C12H10N2O6 B11845555 Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate

Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate

Cat. No.: B11845555
M. Wt: 278.22 g/mol
InChI Key: NZRUCPPOSIOHPA-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate is a quinoline derivative characterized by a nitro group at position 6, a hydroxyl group at position 3, and an ethyl ester at position 4 (Figure 1). The quinoline scaffold is renowned for its pharmacological and material science applications, with substituents like nitro and hydroxyl groups influencing electronic properties, solubility, and bioactivity .

Properties

Molecular Formula

C12H10N2O6

Molecular Weight

278.22 g/mol

IUPAC Name

ethyl 3-hydroxy-6-nitro-2-oxo-1H-quinoline-4-carboxylate

InChI

InChI=1S/C12H10N2O6/c1-2-20-12(17)9-7-5-6(14(18)19)3-4-8(7)13-11(16)10(9)15/h3-5,15H,2H2,1H3,(H,13,16)

InChI Key

NZRUCPPOSIOHPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC2=C1C=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid with ethyl nitrite in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques that can be employed to enhance the yield and reduce the reaction time. These methods also allow for better control over reaction parameters, leading to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The carboxylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate has been investigated for its potential biological activities. Similar compounds have shown various pharmacological properties, including:

  • Antimicrobial Activity : Some studies suggest that quinoline derivatives exhibit antimicrobial effects against a range of pathogens.
  • Anticancer Properties : Research indicates that certain nitro-substituted quinolines may demonstrate cytotoxic effects on cancer cell lines.

These findings underscore the importance of further exploration into the biological mechanisms and therapeutic potentials of this compound.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of other complex molecules. Its ability to undergo various chemical reactions allows it to be utilized in:

  • Multi-step Organic Reactions : It can participate in condensation reactions, cyclization processes, and nucleophilic substitutions, contributing to the formation of diverse chemical structures.

Understanding the interactions of this compound with biological targets is crucial for elucidating its mechanism of action. Interaction studies can provide insights into:

  • Binding Affinities : Assessing how strongly the compound binds to specific receptors or enzymes.
  • Metabolic Pathways : Investigating how the compound is metabolized within biological systems.

Such studies are essential for advancing knowledge in medicinal chemistry and developing new therapeutic agents.

Case Study 1: Antimicrobial Activity

Research conducted on derivatives of ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline demonstrated significant antimicrobial activity against various bacterial strains. The study utilized disk diffusion methods to evaluate efficacy, showing promising results that warrant further investigation into structure-activity relationships.

Case Study 2: Anticancer Potential

A series of experiments evaluated the cytotoxic effects of nitro-substituted quinolines on human cancer cell lines. The findings indicated that certain modifications to the quinoline structure could enhance anticancer activity, highlighting the potential for developing new chemotherapeutic agents based on this compound.

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound can also intercalate into DNA, disrupting its structure and function, which is particularly relevant in its anticancer activity .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key References
Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylate Cl (6), OEt (4) 251.67 -
Ethyl 3-amino-6-bromo-1-methyl-2-oxo-... NH2 (3), Br (6), Me (1) - 123
Ethyl 3-amino-2-oxo-1-phenyl-... NH2 (3), Ph (1) - 165
Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate Cl (6), OEt (2,4) 295.75 -
Target Compound OH (3), NO2 (6) ~262* - -

*Estimated by substituting Cl (35.45 g/mol) with NO2 (46.01 g/mol) in .

Key Observations :

  • Nitro vs. Halogen Substituents: The nitro group at position 6 (target compound) is strongly electron-withdrawing, likely reducing electron density at the quinoline core compared to chloro or bromo substituents. This may enhance oxidative stability but reduce nucleophilic reactivity .
  • Hydroxyl vs.

Physicochemical and Electronic Properties

  • Melting Points: Analogs with polar substituents (e.g., NH2, OH) exhibit higher melting points (e.g., 165°C for 3-amino-1-phenyl derivative ) due to enhanced intermolecular hydrogen bonding. The target compound’s hydroxyl and nitro groups may similarly elevate its melting point relative to non-polar analogs.
  • Hirshfeld Surface Analysis: Studies on ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate revealed dominant H···H (44.5%) and H···O/N (25.3%) interactions, suggesting that the nitro and hydroxyl groups in the target compound would increase polar contact contributions .

Biological Activity

Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate is a quinoline derivative that has attracted interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its nitro and carboxylate functional groups, has been studied for its potential applications in various therapeutic areas. This article delves into the biological activity of this compound, synthesizing findings from multiple research studies and providing a comprehensive overview.

  • Molecular Formula : C12_{12}H10_{10}N2_2O6_6
  • Molecular Weight : 278.22 g/mol
  • CAS Number : 1383627-73-3
PropertyValue
Molecular FormulaC12_{12}H10_{10}N2_2O6_6
Molecular Weight278.22 g/mol
CAS Number1383627-73-3

The presence of the nitro group and hydroxyl group in its structure contributes to its reactivity and potential biological effects.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinoline have been shown to possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Anticancer Potential

Studies have suggested that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms. The nitro group may play a crucial role in enhancing the cytotoxic effects against specific cancer cell lines. For example, compounds with similar structures have demonstrated inhibitory activity on tumor growth in vitro and in vivo models .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, it may act as an inhibitor of myosin ATPase activity, which is crucial for muscle contraction and cellular motility . This inhibition could have implications for conditions such as muscle disorders or cancer metastasis.

Neuroprotective Effects

There is emerging evidence that quinoline derivatives may possess neuroprotective properties. Some studies suggest that these compounds can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against standard bacterial strains. The results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxicity compared to control groups. Further mechanistic studies are required to elucidate the pathways involved.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate, and how can impurities be minimized during scale-up?

  • Methodological Answer : A scalable synthesis involves condensing N-substituted anilines with triethyl methanetricarboxylate at 215–220°C, yielding ~70–85% of the target compound. To minimize impurities (e.g., 4-hydroxy-1,2-dihydroquinolin-2-one), excess triethyl methanetricarboxylate acts as both reagent and solvent, reducing side reactions. Post-synthesis, regenerating the excess reagent via distillation with <5% loss ensures cost-effectiveness . For lab-scale purity, silica-gel column chromatography (petroleum ether/ethyl acetate eluants) is recommended .

Q. Which crystallographic tools are critical for structural characterization of this compound?

  • Methodological Answer : X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks. WinGX integrates SHELX programs with ORTEP-3 for graphical visualization, aiding in validating the dihydroquinoline scaffold and nitro/ester group orientations. For disordered regions, refine H-atoms via riding models or difference Fourier maps .

Q. How can spectroscopic data (NMR, IR) be interpreted to confirm the structure?

  • Methodological Answer :

  • ¹H NMR : Expect signals for the ethyl ester (δ ~1.3 ppm, triplet; δ ~4.3 ppm, quartet) and aromatic protons (δ 6.5–8.0 ppm). The 2-oxo group causes deshielding in adjacent protons .
  • IR : Peaks at ~1700–1730 cm⁻¹ confirm ester (C=O) and ketone (C=O) groups. A broad ~3200 cm⁻¹ band indicates the hydroxyl group .
    Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion matching.

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound?

  • Methodological Answer : Discrepancies (e.g., unexpected NOE correlations or bond-length mismatches) may arise from dynamic processes (e.g., keto-enol tautomerism). Use variable-temperature NMR to detect tautomeric equilibria. For crystallographic anomalies, re-refine data with SHELXL using restraints for disordered regions. Compare with DFT-calculated geometries to identify outliers .

Q. What green chemistry strategies apply to the synthesis of this compound, and how do they impact yield?

  • Methodological Answer : Replace diphenyl oxide (toxic) with triethyl methanetricarboxylate as a solvent, reducing hazardous waste. Microwave-assisted synthesis can lower reaction time and energy use, though yields may drop by ~5–10% due to rapid heating. Solvent recycling (e.g., recovering triethyl methanetricarboxylate) improves sustainability without compromising purity .

Q. What mechanistic insights explain the reactivity of the nitro and hydroxyl groups in substitution reactions?

  • Methodological Answer : The electron-withdrawing nitro group meta-directs electrophilic substitutions, while the hydroxyl group (via keto-enol tautomerism) activates the 4-carboxylate for nucleophilic attacks. For example, esterification with alkyl bromides proceeds via SN2 at the carboxylate oxygen, confirmed by tracking ¹³C NMR shifts at C-3 and C-4 .

Q. How does this compound degrade under varying pH conditions, and what stabilizes it?

  • Methodological Answer : Under acidic conditions (pH <3), the ester group hydrolyzes to carboxylic acid. At pH >10, the nitro group may reduce to amine. Stability studies (HPLC monitoring) show optimal storage in anhydrous ethanol at 4°C, with <2% degradation over 6 months. Adding antioxidants (e.g., BHT) extends shelf life .

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